molecular formula C10H12O3S B1614605 4-(2,5-Dimethylthien-3-yl)-4-oxobutanoic acid CAS No. 6007-77-8

4-(2,5-Dimethylthien-3-yl)-4-oxobutanoic acid

Cat. No.: B1614605
CAS No.: 6007-77-8
M. Wt: 212.27 g/mol
InChI Key: KGHDSIBUTCYURM-UHFFFAOYSA-N
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Description

Thiophene derivatives, such as the one you mentioned, are a class of organic compounds that contain a five-membered aromatic ring with one sulfur atom . They are widely used in the field of medicinal chemistry and synthetic chemistry to prepare key intermediates .


Synthesis Analysis

The synthesis of thiophene derivatives often involves electrophilic substitution, nucleophilic substitution, or radical reactions . For example, Friedel–Crafts acylation of 2,5-dimethylthiophene with a coumarin-3-ylacetyl chloride has been reported .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the compound’s molecular formula, the types of bonds present, and the 3D arrangement of atoms .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions . The specific reactions and their products would depend on the exact structure of the compound and the conditions used.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques. These properties are influenced by the compound’s molecular structure .

Scientific Research Applications

Synthesis and Optical Properties for Molecular Diagnosis

A novel fluorescent probe for β-amyloids was synthesized using a compound structurally related to 4-(2,5-Dimethylthien-3-yl)-4-oxobutanoic acid, aiming to aid in the molecular diagnosis of Alzheimer’s disease. The probe exhibited high binding affinities toward Aβ(1–40) aggregates in vitro, showcasing its potential for diagnosing neurodegenerative diseases (Fa et al., 2015).

Food Chemistry and Nonenzymatic Reactions

Research into the nonenzymatic formation of 4,5-dimethyl-3-hydroxy-2(5H)-furanone from foodstuffs has revealed a condensation mechanism involving acetaldehyde under oxidative conditions, where an intermediate product is 2-oxobutanoic acid. This study has implications for understanding the chemical reactions that occur in food processing and storage (Pisarnitskii et al., 1987).

Molecular Structure and Analysis

A detailed analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has been performed, including FT-IR, NBO, and HOMO-LUMO analysis. The study provides insights into the molecular stability, structure, and electronic properties, which are crucial for the development of novel materials and drugs (Raju et al., 2015).

Pharmacological Applications

Derivatives of 4-aryl-2,4-dioxobutanoic acids have shown a range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. These findings support the potential for developing new therapeutic agents based on modifications of the 4-oxobutanoic acid scaffold (Rubtsov et al., 2002).

Antibacterial and Larvicidal Properties

Novel thiadiazolotriazin-4-ones synthesized from 3,3-dimethyl-2-oxobutanoic acid exhibited moderate mosquito-larvicidal and antibacterial activities. Such compounds are promising for the development of new pesticides and antibacterial agents (Castelino et al., 2014).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, some thiophene derivatives are used in medicinal chemistry and their mechanisms of action could involve binding to specific proteins or enzymes .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Material safety data sheets (MSDS) provide information on handling, storage, and disposal of the compound, as well as first-aid measures and personal protective equipment to use .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For example, if the compound has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Properties

IUPAC Name

4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-6-5-8(7(2)14-6)9(11)3-4-10(12)13/h5H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHDSIBUTCYURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305460
Record name 4-(2,5-dimethylthien-3-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6007-77-8
Record name 2,5-Dimethyl-γ-oxo-3-thiophenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6007-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 170825
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006007778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6007-77-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,5-dimethylthien-3-yl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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